4-Aminopyridine hydrochloride

Descripción general

Descripción

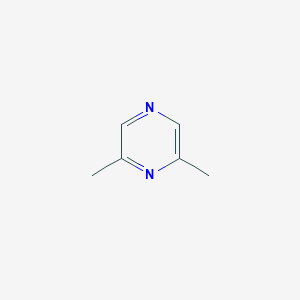

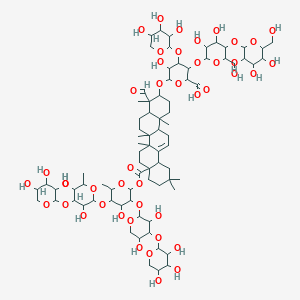

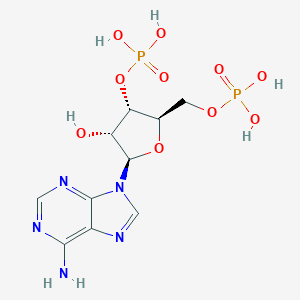

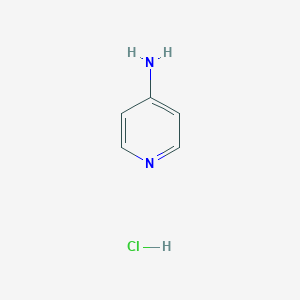

4-Aminopyridine hydrochloride (also known as 4-AP, fampridine, dalfampridine) is an organic compound with the chemical formula C5H7ClN2 . It is one of the three isomeric amines of pyridine . It is used as a research tool in characterizing subtypes of the potassium channel . It has also been used as a drug to manage some of the symptoms of multiple sclerosis .

Synthesis Analysis

The synthesis of 4-Aminopyridine derivatives involves efficient procedures and coordination with metals . The reduction with iron and hydrochloric acid gives mainly 4-aminopyridine (80-85%), and as by-products 4-aminopyridine-N-oxide, 4-pyridone, and 4,4’-azopyridine .Molecular Structure Analysis

The molecular structure of 4-Aminopyridine hydrochloride is characterized by a co-planar disposition of the ring atoms .Aplicaciones Científicas De Investigación

Neurodegenerative Disease Management

4-Aminopyridine hydrochloride has shown promise in managing neurodegenerative diseases by enhancing neural transmission. Its ability to augment synaptic transmission can potentially mitigate neurological disorders, making it a valuable tool in neuroscience research .

Demyelinating Disease Therapy

The compound is particularly noted for its role in managing demyelinating diseases. By inhibiting voltage-gated potassium channels, it prolongs action potentials and increases neurotransmitter release, which can improve neuronal signaling in conditions like multiple sclerosis .

Epilepsy Treatment

In the context of epilepsy, especially KCNA2-encephalopathy, 4-Aminopyridine hydrochloride serves as a tailored treatment option. It can antagonize gain-of-function defects in the KV1.2 subunit, reducing seizure frequency and improving patient outcomes .

Nanoformulations for Neurology

The advent of nanoformulations has transformed the administration of 4-Aminopyridine hydrochloride. These formulations offer enhanced drug stability, controlled release kinetics, and improved bioavailability, paving the way for personalized medicine and targeted therapies in neurology .

Enhancement of Neural Transmission

Research has explored the use of 4-Aminopyridine hydrochloride in enhancing neural transmission. This application is crucial for understanding synaptic functions and could lead to breakthroughs in treating various neurological conditions .

Precision Medicine in Neurological Disorders

4-Aminopyridine hydrochloride’s mechanism of action makes it suitable for precision medicine approaches in severe neurological disorders. Its specificity in modulating neural pathways allows for more targeted and effective treatments .

Prostate Cancer Post-Surgical Recovery

There’s emerging research on the use of 4-Aminopyridine hydrochloride in aiding nerve recovery post-radical prostatectomy. This application could significantly improve the quality of life for patients undergoing such procedures .

Physicochemical Studies and Receptor Binding

The study of 4-Aminopyridine hydrochloride’s physicochemical properties, including its solubility and lipid interactions, as well as its selective receptor binding, is vital for developing new therapeutic agents and understanding drug-receptor interactions .

Mecanismo De Acción

Target of Action

4-Aminopyridine hydrochloride, also known as pyridin-4-amine hydrochloride, primarily targets voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons . By targeting these channels, 4-Aminopyridine hydrochloride can influence neural transmission .

Mode of Action

The compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . Consequently, this facilitates enhanced neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 4-Aminopyridine hydrochloride involves the propagation of action potentials in neurons . By inhibiting voltage-gated potassium channels, the compound disrupts the normal flow of potassium ions during the repolarization phase of the action potential . This disruption leads to a prolongation of the action potential, which in turn enhances the release of neurotransmitters and augments synaptic transmission .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyridine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a high bioavailability of 96% . The pharmacokinetics of 4-aminopyridine are complicated by an additional increase in plasma concentration during the elimination phase of the drug .

Result of Action

The molecular and cellular effects of 4-Aminopyridine hydrochloride’s action primarily involve the enhancement of neural transmission . By prolonging action potentials and increasing the release of neurotransmitters, the compound can augment synaptic transmission and potentially mitigate neurological disorders .

Action Environment

The action, efficacy, and stability of 4-Aminopyridine hydrochloride can be influenced by various environmental factors. For instance, changes in pH can affect the compound’s potency . At higher pH levels, more molecules of the compound exist in a non-ionized, lipid-soluble form, which can penetrate cell membranes more effectively . Once inside the cell, most of the molecules become protonated again, suggesting that the monocationic forms are the active species once they have reached their site of action .

Safety and Hazards

Direcciones Futuras

4-Aminopyridine is a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy . It is also suggested as a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . An increasing body of evidence suggests that besides these widely acknowledged symptomatic effects, 4-AP may have additional protective properties .

Propiedades

IUPAC Name |

pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZWGRQXZYRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

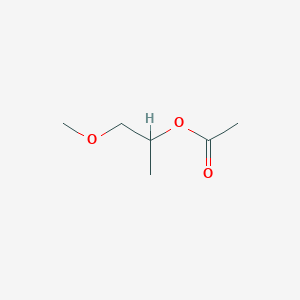

C1=CN=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143115 | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridine hydrochloride | |

CAS RN |

1003-40-3 | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.